2-Benzyloxy-benzotrifluoride

Purity Quality Control Analytical Chemistry

2-Benzyloxy-benzotrifluoride (CAS 70097-63-1) is an ortho-substituted benzotrifluoride derivative featuring a benzyl ether group adjacent to a trifluoromethyl moiety. This substitution pattern confers distinct steric and electronic properties relative to its para-substituted isomer (4-benzyloxy-benzotrifluoride) and other alkoxy analogs, influencing both synthetic accessibility and photochemical stability.

Molecular Formula C14H11F3O
Molecular Weight 252.23 g/mol
CAS No. 70097-63-1
Cat. No. B6322219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-benzotrifluoride
CAS70097-63-1
Molecular FormulaC14H11F3O
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H11F3O/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyDNKSXCATKBGGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-benzotrifluoride (CAS 70097-63-1): Ortho-Substituted Benzotrifluoride Intermediate for Selective Synthesis


2-Benzyloxy-benzotrifluoride (CAS 70097-63-1) is an ortho-substituted benzotrifluoride derivative featuring a benzyl ether group adjacent to a trifluoromethyl moiety . This substitution pattern confers distinct steric and electronic properties relative to its para-substituted isomer (4-benzyloxy-benzotrifluoride) and other alkoxy analogs, influencing both synthetic accessibility and photochemical stability [1].

2-Benzyloxy-benzotrifluoride: Why In-Class Analogs Cannot Be Freely Interchanged


Ortho-substituted benzotrifluorides like 2-benzyloxy-benzotrifluoride are not interchangeable with their para-substituted isomers or other alkoxy analogs due to differences in synthetic accessibility, purity, and photochemical behavior. Selective synthesis of the 2-position derivative requires specialized deprotonation strategies that favor the ortho isomer over the para byproduct [1]. Furthermore, the electron-donating benzyloxy group at the ortho position modulates the photodegradation rate of the CF3 moiety under UV irradiation, with direct implications for environmental persistence and stability in light-exposed applications [2].

2-Benzyloxy-benzotrifluoride: Quantitative Differentiation from Closest Analogs


Higher Purity Grade vs. 4-Benzyloxy-benzotrifluoride from Common Suppliers

Sigma-Aldrich supplies 2-Benzyloxy-benzotrifluoride at a certified purity of 97% . In contrast, the commonly available para-substituted isomer 4-Benzyloxy-benzotrifluoride is typically offered at 95% purity by major suppliers such as Thermo Scientific and AKSci . The higher baseline purity of the ortho isomer reduces the need for additional purification steps in downstream synthetic workflows.

Purity Quality Control Analytical Chemistry

Cost Differential Reflecting Synthetic Complexity

The ortho-substituted 2-Benzyloxy-benzotrifluoride commands a significantly higher market price than its para-substituted isomer. As of 2019, CymitQuimica listed the ortho isomer at 259.00 € per 250 mg, translating to approximately 1,036 €/g . In contrast, Thermo Scientific offers the para isomer 4-Benzyloxy-benzotrifluoride at $29.30 per 250 mg, or ~117 $/g . This 8–9 fold price differential reflects the greater synthetic difficulty and specialized nature of the ortho-substituted compound.

Procurement Cost Analysis Specialty Chemicals

Selective Synthesis via Ortho-Directed Deprotonation

A patented process from Dow AgroSciences (U.S. 6,462,240) demonstrates that 3-substituted benzotrifluorides can be selectively deprotonated at the 2-position using alkyl lithium in the presence of catalytic amines, achieving improved regioselectivity and yield for ortho-functionalized products [1]. This methodology is directly applicable to the synthesis of 2-benzyloxy-benzotrifluoride. In contrast, analogous deprotonation of para-substituted benzotrifluorides yields complex mixtures of regioisomers, complicating purification and reducing overall yield.

Synthetic Methodology Regioselectivity Process Chemistry

Enhanced Photodegradation Liability due to Electron-Donating Substituent

A systematic study on 16 benzotrifluoride derivatives established that electron-donating substituents (EDGs) significantly enhance the rate of direct photodefluorination under UV irradiation [1]. The benzyloxy group (–OCH2C6H5) is a strong EDG. While specific data for 2-benzyloxy-benzotrifluoride is not reported, the study's structure-reactivity relationship allows class-level inference: the ortho-benzyloxy derivative is predicted to have a shorter photolytic half-life and higher fluoride production quantum yield compared to the parent benzotrifluoride or electron-withdrawing substituted analogs. This property is critical for assessing environmental persistence or designing photolabile prodrugs.

Environmental Fate Photochemistry Stability

Scaffold Utility as a Versatile Building Block

2-Benzyloxy-benzotrifluoride is marketed as a 'versatile small molecule scaffold' suitable for generating diverse chemical libraries . Its dual functionality—a protected phenol (benzyl ether) and an electron-withdrawing trifluoromethyl group—enables orthogonal synthetic manipulations. The ortho relationship between these groups introduces steric hindrance that can influence regioselectivity in subsequent aromatic substitution reactions compared to meta- or para-substituted analogs.

Medicinal Chemistry Building Blocks Fragment-Based Design

2-Benzyloxy-benzotrifluoride: High-Impact Application Scenarios Aligned with Differential Evidence


Synthesis of Ortho-Substituted Benzotrifluoride Building Blocks

The selective deprotonation methodology described in U.S. Patent 6,462,240 enables efficient access to 2-substituted benzotrifluorides [1]. 2-Benzyloxy-benzotrifluoride serves as a key starting material for further functionalization at the ortho position, capitalizing on the benzyl ether as a latent phenol. This is particularly valuable in the synthesis of herbicides and pharmaceutical intermediates requiring a specific ortho substitution pattern.

Medicinal Chemistry Library Synthesis

Given its premium price and 'versatile scaffold' designation , this compound is best suited for medicinal chemistry campaigns where structural novelty and orthogonal functional handles are paramount. The ortho-disubstituted core enables the construction of libraries with distinct three-dimensional shapes and electronic profiles, differentiating them from the more common para-substituted analogs.

Photolabile Prodrug Design or Environmental Fate Studies

Based on the established structure-reactivity relationship for benzotrifluoride photolysis, the electron-donating benzyloxy group is predicted to accelerate photodefluorination [2]. This property can be leveraged to design prodrugs that release active agents upon UV exposure or to model the environmental degradation pathways of benzotrifluoride-containing agrochemicals.

Benzylation of Acid- and Base-Sensitive Substrates

Although primarily a building block, the benzyloxy moiety in this compound may be transferred under mild conditions . Its ortho-trifluoromethyl group imparts unique electronic effects that can modulate the reactivity of the benzylating species, potentially offering selectivity advantages in complex molecule synthesis.

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